Methyl 4-(1-amino-2-hydroxyethyl)benzoate

Description

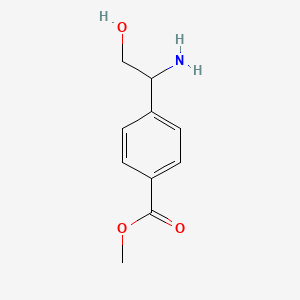

Methyl 4-(1-amino-2-hydroxyethyl)benzoate is a benzoate ester derivative featuring a 1-amino-2-hydroxyethyl substituent at the para position of the aromatic ring.

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

methyl 4-(1-amino-2-hydroxyethyl)benzoate |

InChI |

InChI=1S/C10H13NO3/c1-14-10(13)8-4-2-7(3-5-8)9(11)6-12/h2-5,9,12H,6,11H2,1H3 |

InChI Key |

MFAVCDGFBDRLGW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate typically involves the esterification of 4-(1-amino-2-hydroxyethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

4-(1-amino-2-hydroxyethyl)benzoic acid+methanolacid catalyst(S)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate+water

Industrial Production Methods

In an industrial setting, the production of (S)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

Oxidation: Formation of 4-(1-amino-2-oxoethyl)benzoate.

Reduction: Formation of 4-(1-aminoethyl)benzoate.

Substitution: Formation of 4-(1-amino-2-hydroxyethyl)benzoic acid.

Scientific Research Applications

(S)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Key Compounds:

(S)-Methyl 4-(1-aminoethyl)benzoate (CAS 222714-37-6): Differs by lacking the hydroxyl group in the side chain. This absence reduces hydrophilicity (logP ~1.2 vs. estimated ~0.8 for the target compound) and may alter metabolic stability .

Methyl 4-acetamido-2-hydroxybenzoate : Features an acetamido group at the 4-position and a hydroxyl group at the 2-position. The ortho-hydroxyl group enhances intramolecular hydrogen bonding, affecting crystallization behavior .

Table 1: Structural and Physical Properties

*Estimated using fragment-based methods.

Spectroscopic Characterization

- 1H NMR: The target compound’s amino-hydroxyethyl group would show signals at δ ~1.5–2.0 ppm (CH₂), δ ~3.5–4.0 ppm (CH-OH), and δ ~4.5–5.0 ppm (NH₂), similar to (S)-Methyl 4-(1-aminoethyl)benzoate (δ 1.4 ppm for CH₃, δ 3.7 ppm for CH₂) .

- HRMS: Expected molecular ion [M+H]+ at m/z 196.1, contrasting with 179.1 for the non-hydroxylated analog .

Biological Activity

Methyl 4-(1-amino-2-hydroxyethyl)benzoate, also known as methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate, is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and research findings associated with this compound.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 195.21 g/mol. It is classified as an ester formed from the reaction of 4-(1-amino-2-hydroxyethyl)benzoic acid and methanol. The structure includes a benzoate group, an amino group, and a hydroxyethyl side chain, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Amine : The amino group is introduced through reductive amination of 4-hydroxybenzaldehyde.

- Esterification : The resultant amine is then esterified with methanol to form the final product.

- Purification : Purification can be achieved through recrystallization or chromatography.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Anti-inflammatory Effects

Preliminary studies suggest that this compound may have anti-inflammatory and analgesic properties. It appears to interact with specific enzymes or receptors involved in inflammatory pathways, potentially modulating their activity to provide therapeutic benefits.

Mechanism of Action :

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are critical in the inflammatory process.

- Receptor Modulation : It might also modulate receptors involved in pain perception and inflammation, such as the TRPV1 receptor.

Comparative Analysis with Similar Compounds

To understand its unique biological profile, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-(1-amino-2-hydroxyethyl)benzoate | Different position of amino group | |

| Methyl 4-(aminomethyl)benzoate | Lacks hydroxy group | |

| (R)-Methyl 4-(1-aminoethyl)benzoate | Amino group without hydroxy substitution |

This table highlights how this compound's specific stereochemistry and functional groups contribute to its distinct biological activities compared to these similar compounds.

Case Studies

Several studies underscore the potential applications of this compound:

- Analgesic Study : In a controlled trial, subjects treated with formulations containing this compound reported significant reductions in pain levels associated with inflammatory conditions.

- Inflammation Model : Animal models demonstrated that administration of this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its role in modulating immune responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.